molecular formula C13H17N3O B2505236 1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol CAS No. 1458382-15-4

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol

Cat. No. B2505236
CAS RN: 1458382-15-4
M. Wt: 231.299
InChI Key: FXXZGZDNZDDZER-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been used in the development of antituberculosis agents .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .


Molecular Structure Analysis

Imidazopyridine is a fused bicyclic 5–6 heterocycle. It contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The main literature method for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .

Scientific Research Applications

Material Science Applications

Beyond medicinal chemistry, imidazo[1,2-a]pyridine also plays a role in material science:

Other Applications

Mechanism of Action

While the specific mechanism of action for “1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol” is not mentioned, imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-12-4-3-6-15(10-12)8-11-9-16-7-2-1-5-13(16)14-11/h1-2,5,7,9,12,17H,3-4,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXZGZDNZDDZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN3C=CC=CC3=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol

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